![molecular formula C24H18Cl2N2O2 B2582477 [3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone CAS No. 477711-54-9](/img/structure/B2582477.png)
[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone
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Description
[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone is a useful research compound. Its molecular formula is C24H18Cl2N2O2 and its molecular weight is 437.32. The purity is usually 95%.
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Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Biological Activities on Rainbow Trout Alevins
Pyrazolines and their derivatives have been studied for their biological effects on rainbow trout alevins . These compounds have been linked to various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Cytotoxic Activity
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives, which are similar to the compound , have been synthesized and screened for their in vitro cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
Inhibition of GSK-3 Isozymes
SB-216763, a small molecule that competes with ATP and potently inhibits the activity of α and β isozymes of GSK-3, is structurally similar to the compound . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .
properties
IUPAC Name |
[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O2/c1-16-2-4-18(5-3-16)24(29)28-13-12-23(27-28)17-7-10-21(11-8-17)30-15-19-6-9-20(25)14-22(19)26/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSMGXVHJOVANI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone |
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